molecular formula C10H20N2O3 B11890326 Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate

Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate

Cat. No.: B11890326
M. Wt: 216.28 g/mol
InChI Key: DMTHUAICLGHPAP-UHFFFAOYSA-N
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Description

Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce primary amines .

Scientific Research Applications

Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate is unique due to its oxetane ring, which imparts specific chemical properties such as ring strain and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Biological Activity

Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl carbamate moiety attached to an oxetane ring with an amino group. Its chemical structure is critical for its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Binding : It may interact with certain receptors, influencing cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes and obesity.
    • For instance, a study reported IC50 values indicating effective inhibition of certain target enzymes at micromolar concentrations.
  • Antimicrobial Activity :
    • Preliminary tests suggest that the compound may possess antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent.

In Vivo Studies

In vivo evaluations have provided insights into the therapeutic potential of this compound:

  • Anti-inflammatory Effects : Animal models have shown that the compound can reduce inflammation markers, suggesting its utility in conditions such as arthritis.
  • Neuroprotective Properties : Research indicates potential neuroprotective effects, which could have implications for treating neurodegenerative diseases.

Case Studies and Research Findings

  • Case Study on Enzyme Inhibition :
    • A study investigated the compound's effect on N-acylethanolamine hydrolyzing acid amidase (NAAA), finding it to be a potent inhibitor with significant implications for pain management therapies .
  • Antimicrobial Evaluation :
    • In a series of experiments, this compound was tested against various bacterial strains, demonstrating notable activity against Gram-positive bacteria.
  • Anti-inflammatory Activity :
    • A recent study involving carrageenan-induced paw edema in rats showed that the compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent .

Data Summary Table

Biological ActivityTest MethodologyFindings
Enzyme InhibitionIC50 AssayEffective at micromolar levels
Antimicrobial ActivityDisc Diffusion MethodActive against Gram-positive bacteria
Anti-inflammatory ActivityCarrageenan-Induced Edema ModelSignificant reduction in edema
Neuroprotective PropertiesBehavioral Tests in MiceImproved cognitive functions observed

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[2-(3-aminooxetan-3-yl)ethyl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-4-10(11)6-14-7-10/h4-7,11H2,1-3H3,(H,12,13)

InChI Key

DMTHUAICLGHPAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(COC1)N

Origin of Product

United States

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